3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone
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Overview
Description
3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a methoxy group, and a naphthalene moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of a suitable aromatic precursor, followed by methoxylation and the introduction of the naphthalene moiety. The final step involves the condensation of the intermediate with N-(prop-2-en-1-yl)hydrazinecarbothioamide under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. Techniques such as continuous flow chemistry and high-throughput screening can be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[3-bromo-5-methoxy-4-(phenylmethoxy)benzylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- (2E)-2-[3-bromo-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
Uniqueness
The presence of the naphthalene moiety in 3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde N-allylthiosemicarbazone distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H22BrN3O2S |
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Molecular Weight |
484.4 g/mol |
IUPAC Name |
1-[(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C23H22BrN3O2S/c1-3-11-25-23(30)27-26-14-16-12-20(24)22(21(13-16)28-2)29-15-18-9-6-8-17-7-4-5-10-19(17)18/h3-10,12-14H,1,11,15H2,2H3,(H2,25,27,30)/b26-14+ |
InChI Key |
OSRJFNCQIDOEEU-VULFUBBASA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=S)NCC=C)Br)OCC2=CC=CC3=CC=CC=C32 |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)OCC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)OCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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